molecular formula C23H22N6O5S B2667068 N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-41-1

N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2667068
CAS No.: 894057-41-1
M. Wt: 494.53
InChI Key: YKHRJTJVAKXBPF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl group at position 6 and a thioacetamide-linked 3,4-dimethoxyphenethyl moiety. Its synthesis likely follows methodologies analogous to those reported for related [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as annulation reactions involving substituted azine precursors .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S/c1-33-19-8-6-15(12-20(19)34-2)10-11-24-22(30)14-35-23-26-25-21-9-7-18(27-28(21)23)16-4-3-5-17(13-16)29(31)32/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHRJTJVAKXBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Dimethoxyphenethyl Group : This moiety is known for enhancing lipophilicity and biological activity.
  • Triazolo-Pyridazine Structure : Known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Thioacetamide Linkage : This group can influence the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine derivatives often exhibit significant antimicrobial properties. The presence of the nitrophenyl group in this compound enhances its ability to inhibit bacterial growth.

Case Study : A study demonstrated that similar triazole derivatives exhibited potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Similar derivatives have shown promise in reducing inflammation in animal models.

Research Findings : In a study evaluating related compounds, significant reductions in inflammatory markers were observed following administration in models of acute inflammation. The peak activity was noted 4 hours post-administration, suggesting a rapid onset of action .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Findings : Research on triazole derivatives indicated that they could inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain nitro-containing compounds can generate ROS, leading to oxidative stress in target cells.

Data Summary

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX inhibition
AnticancerApoptosis induction

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Variations

The compound shares structural motifs with several analogs, including:

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618426-94-1):

  • Replaces the [1,2,4]triazolo[4,3-b]pyridazine core with a 4H-1,2,4-triazole ring.
  • Substitutes the 3-nitrophenyl group with a pyridin-4-yl moiety, reducing electron-withdrawing effects .

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Item 3): Features a pyrimidine ring instead of pyridazine.

Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl (, Item 4):

  • Utilizes a thiadiazole ring, which may confer distinct metabolic stability compared to triazolo-pyridazines.
Table 1: Substituent Effects on Physicochemical Properties
Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Nitrophenyl, dimethoxyphenethyl ~460 2.8
CAS 618426-94-1 4H-1,2,4-Triazole Pyridin-4-yl, dimethoxyphenyl ~430 2.5
, Item 3 Pyrimidine Hydroxypyrimidinyl, methylisoxazolyl ~310 1.2

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